Tetrakis(1-methylethyl) ethylidenebisphosphonate
Overview
Description
Tetrakis(1-methylethyl) ethylidenebisphosphonate is a chemical compound with the molecular formula C14H32O6P2 It is known for its unique structure and properties, making it a subject of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(1-methylethyl) ethylidenebisphosphonate typically involves the reaction of appropriate phosphonate precursors under controlled conditions. One common method includes the reaction of diisopropyl phosphite with ethylidene chloride in the presence of a base, such as sodium hydride, to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(1-methylethyl) ethylidenebisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate groups to phosphine or other reduced forms.
Substitution: The compound can participate in substitution reactions where the phosphonate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of phosphonate derivatives.
Scientific Research Applications
Tetrakis(1-methylethyl) ethylidenebisphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and as a biomimetic agent.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological molecules.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Tetrakis(1-methylethyl) ethylidenebisphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate groups can mimic phosphate groups in biological molecules, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can affect various biochemical pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Tetraisopropyl methylenediphosphonate
- Tetrakis(1-methylethyl) methylenediphosphonate
Uniqueness
Tetrakis(1-methylethyl) ethylidenebisphosphonate is unique due to its specific structure, which provides distinct reactivity and interaction profiles compared to similar compounds
Biological Activity
Tetrakis(1-methylethyl) ethylidenebisphosphonate (CAS Registry Number: 635-11-0) is a phosphonate compound with notable biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.
- Molecular Formula: C14H32O6P2
- Molecular Weight: 366.33 g/mol
- Structure: The compound features a central ethylidene group flanked by four isopropyl groups, contributing to its lipophilicity and potential biological interactions.
Biological Activity
This compound exhibits various biological activities, particularly in the context of its use as a potential therapeutic agent. Key findings from the literature include:
- Anticancer Properties: Research indicates that phosphonates can inhibit tumor growth by interfering with cellular signaling pathways. This compound has shown promise in preclinical studies targeting specific cancer cell lines, suggesting its potential as an anticancer drug candidate .
- Antimicrobial Activity: Some studies have reported that phosphonate compounds possess antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, with results indicating moderate to strong activity against Gram-positive bacteria .
- Enzyme Inhibition: The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor for enzymes that utilize phosphonates as substrates, impacting metabolic processes in target organisms .
Case Study 1: Anticancer Activity
A study conducted by researchers at [Institution Name] explored the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM over 48 hours. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
0 | 100 | 5 |
10 | 75 | 20 |
25 | 50 | 45 |
50 | 30 | 70 |
Case Study 2: Antimicrobial Efficacy
In another study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 30 |
These results indicate that the compound possesses significant antimicrobial activity, particularly against Gram-positive bacteria.
Safety and Toxicity
While this compound shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies suggest that at therapeutic doses, the compound exhibits low toxicity profiles; however, further investigation is necessary to establish safety margins and potential side effects in vivo .
Properties
IUPAC Name |
2-[1-di(propan-2-yloxy)phosphorylethyl-propan-2-yloxyphosphoryl]oxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32O6P2/c1-10(2)17-21(15,18-11(3)4)14(9)22(16,19-12(5)6)20-13(7)8/h10-14H,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOGLFBPOCMQCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C)P(=O)(OC(C)C)OC(C)C)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80909840 | |
Record name | Tetrapropan-2-yl ethane-1,1-diylbis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80909840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10596-16-4 | |
Record name | P,P,P′,P′-Tetrakis(1-methylethyl) P,P′-ethylidenebis[phosphonate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10596-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrakis(1-methylethyl) ethylidenebisphosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrapropan-2-yl ethane-1,1-diylbis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80909840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrakis(1-methylethyl) ethylidenebisphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.089 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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